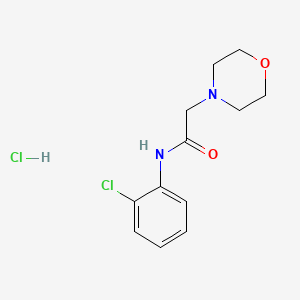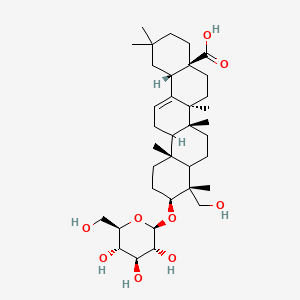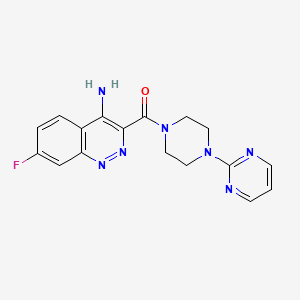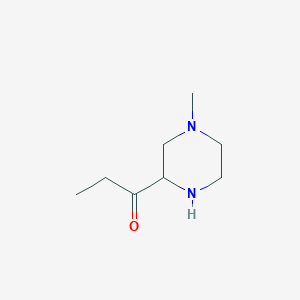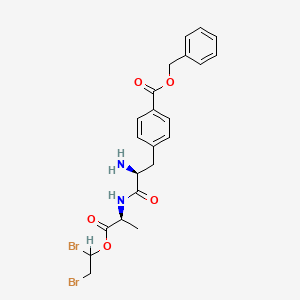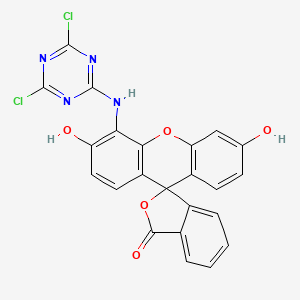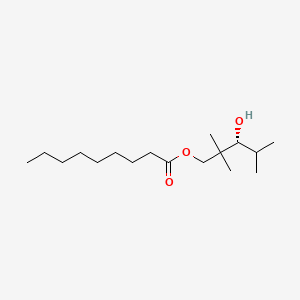
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) is a coordination compound that features a nickel(II) ion coordinated to a ligand derived from 2-hydroxybenzaldehyde and thiobenzoylhydrazine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) typically involves the reaction of 2-hydroxybenzaldehyde with thiobenzoylhydrazine to form the ligand, which is then coordinated to a nickel(II) ion. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of nickel.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0).
Substitution: Ligand substitution reactions can occur, where the thiobenzoylhydrazonato ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand substitution reactions typically require the presence of competing ligands and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction may produce nickel(I) or nickel(0) species. Substitution reactions result in the formation of new nickel complexes with different ligands .
科学的研究の応用
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological molecules.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers
作用機序
The mechanism by which (2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) exerts its effects involves coordination to target molecules through its nickel center. This coordination can alter the electronic properties of the target molecules, facilitating various chemical reactions. The compound can also interact with biological molecules, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
2-Hydroxybenzaldehyde thiosemicarbazone: Similar in structure but with a thiosemicarbazone ligand instead of thiobenzoylhydrazonato.
Nickel(II) complexes with other hydrazone ligands: These compounds have similar coordination environments but different ligand structures.
Uniqueness
(2-Hydroxybenzaldehyde thiobenzoylhydrazonato)ammino-nickel(II) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties.
特性
CAS番号 |
132773-08-1 |
|---|---|
分子式 |
C14H13N3NiOS |
分子量 |
330.03 g/mol |
IUPAC名 |
azane;nickel(2+);(NE,Z)-N-[(2-oxidophenyl)methylidene]benzenecarbohydrazonothioate |
InChI |
InChI=1S/C14H12N2OS.H3N.Ni/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11;;/h1-10,17H,(H,16,18);1H3;/q;;+2/p-2/b15-10+;; |
InChIキー |
ZGMJUORGSIRREJ-OVWKBUNZSA-L |
異性体SMILES |
C1=CC=C(C=C1)/C(=N/N=C/C2=CC=CC=C2[O-])/[S-].N.[Ni+2] |
正規SMILES |
C1=CC=C(C=C1)C(=NN=CC2=CC=CC=C2[O-])[S-].N.[Ni+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitro-N'-[4-(piperidine-1-carbonyl)phenyl]benzohydrazide](/img/structure/B12723831.png)
